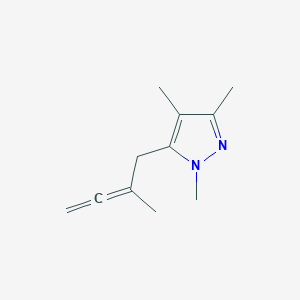
PYRAZOLE,5-(2-METHYL-2,3-BUTADIENYL)-1,3,4-TRIMETHYL-
Description
PYRAZOLE,5-(2-METHYL-2,3-BUTADIENYL)-1,3,4-TRIMETHYL- is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique substitution pattern, which includes a 2-methyl-2,3-butadienyl group and three methyl groups.
Properties
CAS No. |
17512-08-2 |
|---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
InChI |
InChI=1S/C11H16N2/c1-6-8(2)7-11-9(3)10(4)12-13(11)5/h1,7H2,2-5H3 |
InChI Key |
FXOTWDYPDWRMSA-UHFFFAOYSA-N |
SMILES |
CC1=C(N(N=C1C)C)CC(=C=C)C |
Canonical SMILES |
CC1=C(N(N=C1C)C)CC(=C=C)C |
Synonyms |
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl-, |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-diketones or their equivalents. For PYRAZOLE,5-(2-METHYL-2,3-BUTADIENYL)-1,3,4-TRIMETHYL-, a possible synthetic route could involve the condensation of a suitable hydrazine with a diketone precursor that has the desired substitution pattern. Reaction conditions may include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors, automated systems for precise control of reaction conditions, and purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Pyrazole derivatives can undergo various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of pyrazoles can lead to the formation of dihydropyrazoles or pyrazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce pyrazolines.
Scientific Research Applications
Chemistry
Pyrazole derivatives are widely used in organic synthesis as building blocks for more complex molecules. They serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine
In medicinal chemistry, pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties. They are investigated for their potential as therapeutic agents in various diseases.
Industry
In the industrial sector, pyrazole compounds are used as corrosion inhibitors, stabilizers for polymers, and additives in lubricants.
Mechanism of Action
The mechanism of action of pyrazole derivatives depends on their specific biological activity. For example, anti-inflammatory pyrazoles may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. The molecular targets and pathways involved vary based on the compound’s structure and intended use.
Comparison with Similar Compounds
Similar Compounds
Pyrazole: The parent compound with no substitutions.
1,3,4-Trimethylpyrazole: A simpler derivative with three methyl groups.
5-(2-Methyl-2,3-butadienyl)pyrazole: A derivative with the butadienyl group but without the additional methyl groups.
Uniqueness
PYRAZOLE,5-(2-METHYL-2,3-BUTADIENYL)-1,3,4-TRIMETHYL- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives. The presence of the butadienyl group and multiple methyl groups can influence its reactivity, stability, and interactions with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


